
4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the nitrophenyl group and the dimethyl substitutions on the piperidine ring make this compound particularly interesting for various chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-nitrobenzaldehyde with 4,4-dimethylpiperidine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of high-throughput screening and process optimization techniques ensures the consistent production of high-purity compounds.
化学反応の分析
Types of Reactions
4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The piperidine ring can also modulate the compound’s binding affinity and selectivity towards its targets. Detailed studies on the compound’s mechanism of action are essential for understanding its pharmacological properties and potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 4,4-Dimethyl-1-(2-nitrophenyl)piperidine
- 4,4-Dimethyl-1-(2-methylphenyl)piperidine
- 4,4-Dimethyl-1-(2-chlorophenyl)piperidine
Uniqueness
4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and selectivity in various chemical reactions and biological assays. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
4,4-dimethyl-1-(2-methyl-6-nitrophenyl)piperidine |
InChI |
InChI=1S/C14H20N2O2/c1-11-5-4-6-12(16(17)18)13(11)15-9-7-14(2,3)8-10-15/h4-6H,7-10H2,1-3H3 |
InChIキー |
AQKDGJSVXKVQTF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCC(CC2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


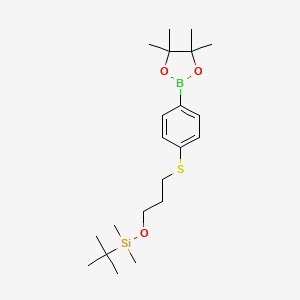
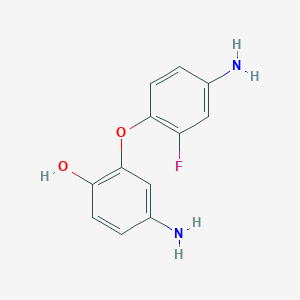
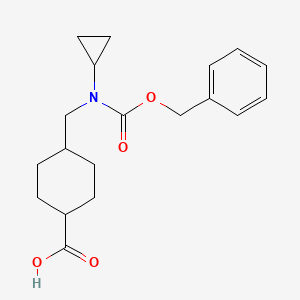
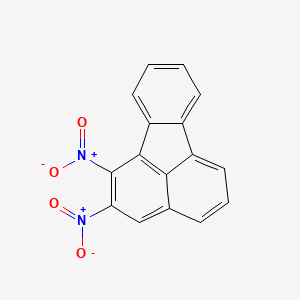

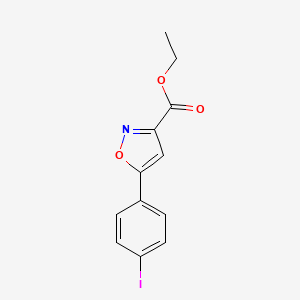
![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
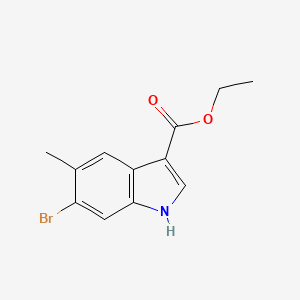
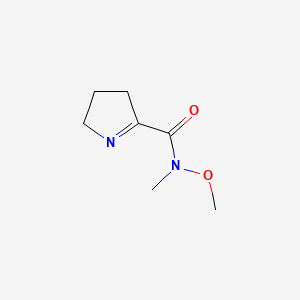

![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)



